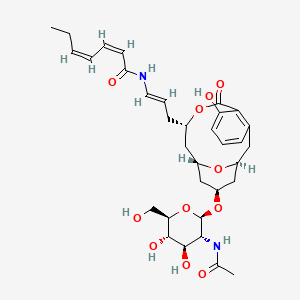

Apicularen B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Apicularen B is a natural product found in Chondromyces robustus with data available.

Aplicaciones Científicas De Investigación

Inhibition Potency

The inhibitory potency of Apicularen B has been quantified, revealing an IC50 value approximately two orders of magnitude higher than that of its counterpart, Apicularen A. Specifically, this compound exhibits an IC50 value around 2.4 nmol per mg of protein, indicating its effectiveness as a growth inhibitor in cultured mammalian cells .

Cytotoxic Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through mechanisms involving caspase activation and disruption of microtubule architecture . The compound's ability to induce cell death makes it a candidate for further research in cancer therapies.

Combination Therapies

Research indicates that combining this compound with other agents can enhance its cytotoxic effects. For instance, when used alongside phorbol 12-myristate 13-acetate (PMA), the apoptotic effects are significantly amplified due to synergistic interactions that involve protein kinase C (PKC) activation .

Comparative Efficacy with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known V-ATPase inhibitors. The following table summarizes the IC50 values for various compounds tested against V-ATPase:

| Compound | IC50 (nmol/mg protein) | Activity Type |

|---|---|---|

| Concanamycin A | 0.8 | V-ATPase Inhibitor |

| Bafilomycin A1 | 0.5 | V-ATPase Inhibitor |

| Apicularen A | 0.8 | V-ATPase Inhibitor |

| This compound | 2.4 | V-ATPase Inhibitor |

This table illustrates that while this compound is effective, it is less potent compared to other inhibitors like concanamycin A and bafilomycin A1 .

Case Studies

- Cytotoxicity in HeLa Cells : A study demonstrated that this compound induces significant cytotoxicity in HeLa cells, leading to morphological changes indicative of apoptosis, such as nuclear condensation and membrane blebbing .

- Effects on Microtubule Dynamics : Research has shown that this compound disrupts microtubule networks in cancer cells, further supporting its role as a potential therapeutic agent in oncology .

- Resistance Mechanisms : Investigations into multidrug-resistant cell lines revealed that this compound is less affected by the P-glycoprotein efflux pump compared to other compounds, suggesting a potential advantage in overcoming drug resistance in cancer therapy .

Propiedades

Fórmula molecular |

C33H44N2O11 |

|---|---|

Peso molecular |

644.7 g/mol |

Nombre IUPAC |

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C33H44N2O11/c1-3-4-5-6-12-27(39)34-13-8-10-21-15-23-17-24(45-33-29(35-19(2)37)31(41)30(40)26(18-36)46-33)16-22(43-23)14-20-9-7-11-25(38)28(20)32(42)44-21/h4-9,11-13,21-24,26,29-31,33,36,38,40-41H,3,10,14-18H2,1-2H3,(H,34,39)(H,35,37)/b5-4-,12-6-,13-8+/t21-,22-,23-,24+,26+,29+,30+,31+,33+/m0/s1 |

Clave InChI |

JVMDGHNCVYGPGG-ZBGHJEECSA-N |

SMILES isomérico |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C |

SMILES canónico |

CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)OC4C(C(C(C(O4)CO)O)O)NC(=O)C |

Sinónimos |

apicularen B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.